LogP 0.648 Balances Aqueous Solubility and Membrane Permeability Between Methyl and Isobutyl Analogs
The N1-ethyl substituent on (1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol confers a calculated LogP of 0.648 (Leyan computed value) . This falls between the more hydrophilic N1-methyl analog (estimated LogP ~0.0–0.2 based on molecular weight reduction) and the more lipophilic N1-isobutyl analog (estimated LogP ~1.5–2.0 based on additional methylene units). Compared to the unsubstituted 1H-imidazo[1,2-b]pyrazol-6-yl)methanol (CAS 1934862-70-0, MW 137.14), the ethyl group adds 28 Da while maintaining drug-like LogP below 1.0. The TPSA of 42.46 Ų combined with LogP 0.648 positions the compound near the center of the CNS drug-like property space , whereas the isobutyl analog (MW 193.25) begins to exceed preferred lead-like molecular weight thresholds.
| Evidence Dimension | Lipophilicity (LogP) and molecular weight as determinants of oral bioavailability and membrane permeability |
|---|---|
| Target Compound Data | LogP = 0.648; MW = 165.20; TPSA = 42.46 Ų; H-bond acceptors = 4; H-bond donors = 1; Rotatable bonds = 2 |
| Comparator Or Baseline | 1-Methyl analog (CAS 1824138-87-5): MW = 151.17, estimated LogP ~0.0–0.3. 1-Isobutyl analog (CAS 2090579-65-8): MW = 193.25, estimated LogP ~1.5–2.0. 1H-unsubstituted parent (CAS 1934862-70-0): MW = 137.14, LogP ~0.0. |
| Quantified Difference | LogP of ethyl analog is ~0.3–0.6 units higher than methyl analog and ~0.9–1.4 units lower than isobutyl analog. MW is 14 Da above methyl, 28 Da below isobutyl. |
| Conditions | Calculated LogP values from vendor technical datasheets (Leyan) and molecular weight from chemical formula. Experimental LogP not available for direct comparison. |
Why This Matters
The intermediate LogP of the ethyl analog avoids the excessive hydrophilicity of the methyl variant (which may limit membrane passage) and the excessive lipophilicity of the isobutyl variant (which may increase off-target promiscuity and reduce aqueous solubility), making it the preferred starting point for oral bioavailability optimization.
